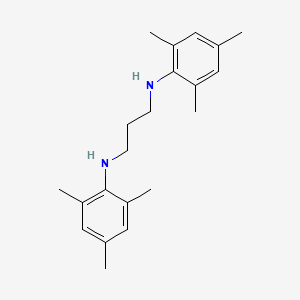
1,3-Propanediamine, N,N'-bis(2,4,6-trimethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediamine, N,N’-bis(2,4,6-trimethylphenyl)- is an organic compound with the molecular formula C21H30N2. It is characterized by the presence of two 2,4,6-trimethylphenyl groups attached to a 1,3-propanediamine backbone. This compound is known for its unique structural properties, which include a total of 54 bonds, 24 non-hydrogen bonds, 12 multiple bonds, 6 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 2 secondary amines (aromatic) .
Vorbereitungsmethoden
The synthesis of 1,3-Propanediamine, N,N’-bis(2,4,6-trimethylphenyl)- typically involves the reaction of 1,3-diaminopropane with 2,4,6-trimethylphenyl derivatives under specific conditions. One common method includes the condensation reaction in ethanol under hydrothermal conditions using 2-hydroxy-benzaldehyde and 1,3-diaminopropane . The reaction conditions often involve heating the mixture to the boiling point to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
1,3-Propanediamine, N,N’-bis(2,4,6-trimethylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents such as sodium borohydride.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,3-Propanediamine, N,N’-bis(2,4,6-trimethylphenyl)- has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 1,3-Propanediamine, N,N’-bis(2,4,6-trimethylphenyl)- involves its interaction with molecular targets through its amine and aromatic groups. These interactions can lead to the formation of complexes with metals or other molecules, influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as in catalysis or drug development .
Vergleich Mit ähnlichen Verbindungen
1,3-Propanediamine, N,N’-bis(2,4,6-trimethylphenyl)- can be compared with similar compounds such as:
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: This compound has a similar backbone but different substituents, leading to distinct chemical properties and applications.
N,N’-Bis(salicylidene)-1,3-propanediamine: This compound is used in different applications, such as the preparation of ion-selective electrodes.
Eigenschaften
CAS-Nummer |
690662-85-2 |
|---|---|
Molekularformel |
C21H30N2 |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
N,N'-bis(2,4,6-trimethylphenyl)propane-1,3-diamine |
InChI |
InChI=1S/C21H30N2/c1-14-10-16(3)20(17(4)11-14)22-8-7-9-23-21-18(5)12-15(2)13-19(21)6/h10-13,22-23H,7-9H2,1-6H3 |
InChI-Schlüssel |
KJGQLDIMFGWGEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NCCCNC2=C(C=C(C=C2C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


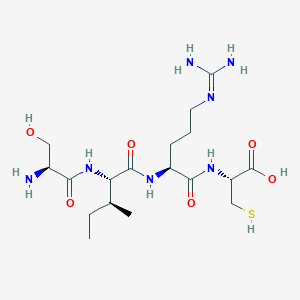

![acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide](/img/structure/B12528302.png)
![Ethyl 4-[3-[3-[(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid](/img/structure/B12528305.png)
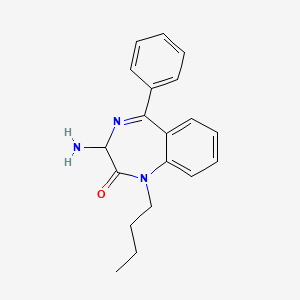
![3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-YL)ethenyl]benzaldehyde](/img/structure/B12528319.png)
![Silane, (1,1-dimethylethyl)[4-(1,3-dithiolan-2-yl)phenoxy]dimethyl-](/img/structure/B12528323.png)
![2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol](/img/structure/B12528328.png)
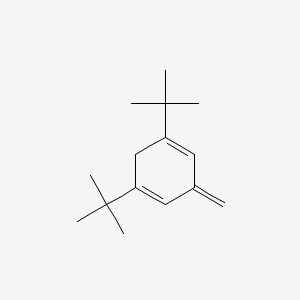
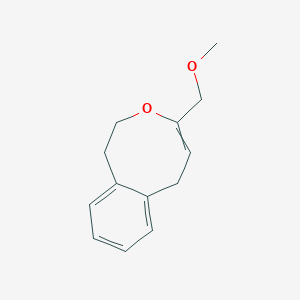
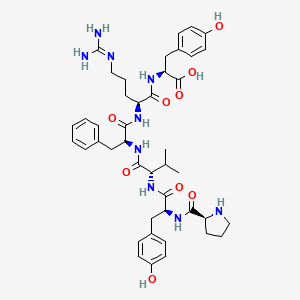
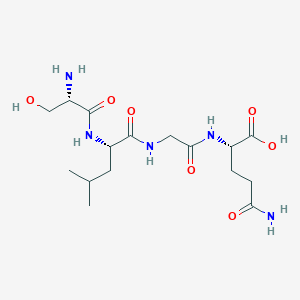
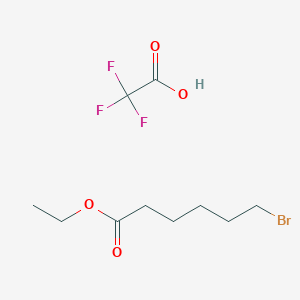
![Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester](/img/structure/B12528396.png)
